
4-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C13H15F3N6O2S and its molecular weight is 376.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS Number: 2034601-78-8) is a member of the pyrimidine family, known for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C13H15F3N6O2S with a molecular weight of 376.36 g/mol. The structural features include a trifluoromethyl group and a sulfonamide moiety, which are critical for its biological activity. The following table summarizes its chemical characteristics:
Property | Value |
---|---|
CAS Number | 2034601-78-8 |
Molecular Formula | C₁₃H₁₅F₃N₆O₂S |
Molecular Weight | 376.36 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Pharmacological Profile
Research indicates that this compound exhibits significant pharmacological activity, particularly as an inhibitor of glycine transporter type 1 (GlyT-1). In vitro studies have shown that it can effectively elevate glycine levels in the central nervous system (CNS) when administered orally, demonstrating its potential for treating conditions like schizophrenia and other neuropsychiatric disorders .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the piperazine and pyrimidine rings significantly influence the compound's potency and selectivity. For instance, substituents at specific positions on the piperazine ring enhance binding affinity to GlyT-1, while the trifluoromethyl group contributes to improved bioavailability and metabolic stability .
In Vivo Efficacy
In a notable study involving rodent models, the administration of this compound led to a dose-dependent increase in cerebrospinal fluid glycine levels. This effect was correlated with enhanced cognitive functions in behavioral tests, indicating its potential as a cognitive enhancer .
Toxicological Assessment
Preclinical toxicity assessments have indicated that while the compound is generally well-tolerated, some side effects were noted at higher doses, including mild gastrointestinal disturbances. Long-term studies are ongoing to further evaluate its safety profile .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The compound's structural components suggest several potential pharmacological activities, including:
Anticancer Activity
Recent studies have indicated that derivatives of trifluoromethyl pyrimidines exhibit anticancer properties. For instance, a related study found that certain trifluoromethyl pyrimidine derivatives demonstrated significant anticancer activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) . The presence of the trifluoromethyl group is believed to enhance the lipophilicity and bioavailability of these compounds, making them more effective in targeting cancer cells.
Antifungal and Insecticidal Properties
The compound's derivatives have also been explored for their antifungal and insecticidal activities. A study highlighted that novel trifluoromethyl pyrimidine derivatives exhibited promising antifungal and insecticidal effects, suggesting that similar compounds could be developed for agricultural applications . The sulfonamide functionality may play a role in enhancing biological activity by interacting with specific biological targets.
GlyT-1 Inhibition
Research on piperazine derivatives has identified their potential as GlyT-1 inhibitors, which are crucial in regulating glycine levels in the central nervous system. One study reported that modifications to the sulfonamide and benzamide regions of piperazine scaffolds led to compounds that effectively increased glycine levels in the cerebrospinal fluid of rats . This suggests that the compound could be further explored for neurological applications, particularly in conditions where glycine modulation is beneficial.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the efficacy and safety profiles of such compounds. The presence of the imidazole and piperazine rings provides multiple sites for modification, allowing researchers to tailor the pharmacokinetic and pharmacodynamic properties of the derivatives. For example, substituting different groups on the pyrimidine ring can lead to variations in receptor binding affinity and selectivity .
Case Studies
Several case studies illustrate the practical applications of this compound:
- In Vivo Studies on GlyT-1 Inhibitors : A series of sulfonamide piperazine derivatives were evaluated for their ability to modulate glycine levels in vivo, showing promising results that warrant further investigation into their therapeutic potential for psychiatric disorders .
- Anticancer Efficacy Trials : Compounds structurally related to 4-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine have been tested against various cancer cell lines, with some exhibiting IC50 values lower than established chemotherapeutics, indicating their potential as new anticancer agents .
Eigenschaften
IUPAC Name |
4-[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N6O2S/c1-20-7-12(19-9-20)25(23,24)22-4-2-21(3-5-22)11-6-10(13(14,15)16)17-8-18-11/h6-9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLWYVWDIIXPSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.